

An In-depth Technical Guide on Penicillamine Disulfide

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Compound of Interest

Compound Name: 1-(Isopropylsulfonyl)-2-nitrobenzene

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Core Topic: Penicillamine Disulfide ($C_{10}H_{20}N_2O_4S_2$)

Introduction: This technical guide provides a comprehensive overview of D-penicillamine disulfide, a key metabolite of the chelating agent and disease-modifying antirheumatic drug (DMARD), D-penicillamine. While the initially specified molecular formula $C_9H_{11}NO_4S$ is not readily identifiable as a common compound in the scientific literature, the context of drug development and related chemical structures strongly points to interest in penicillamine and its derivatives. D-penicillamine disulfide is formed from two molecules of D-penicillamine linked by a disulfide bond and plays a significant role in the pharmacokinetics and mechanism of action of its parent drug.^{[1][2]} This document details its chemical properties, analytical methodologies, relevant quantitative data, and biological significance to support advanced research and development activities.

IUPAC Name and Chemical Properties

The IUPAC name for D-penicillamine disulfide is (2S)-2-amino-3-[(1S)-1-amino-1-carboxy-2-methylpropan-2-yl]disulfanyl]-3-methylbutanoic acid.^[1] It is an organic disulfide composed of two D-penicillamine units.^[1]

Property	Value	Reference
Molecular Formula	$C_{10}H_{20}N_2O_4S_2$	[1] [3]
Molecular Weight	296.41 g/mol	[3]
CAS Number	20902-45-8	
Appearance	White powder or crystals	
Melting Point	204 °C (decomposes)	
Synonyms	3,3'-Dithiobis(2-amino-3-methylbutanoic acid), S,S'-Bi(D-penicillamine), 3,3'-Dithio-D-valine	[1]

Experimental Protocols

The accurate quantification of D-penicillamine and its disulfides in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies. Due to the instability of the free thiol group of penicillamine, specific analytical methods are required.[\[4\]](#)

2.1. Analysis of Penicillamine Disulfides by High-Performance Liquid Chromatography (HPLC)

A prevalent method for the analysis of penicillamine disulfides is high-performance liquid chromatography (HPLC), often coupled with electrochemical detection.[\[4\]](#)[\[5\]](#)

- Principle: This method separates penicillamine, penicillamine disulfide, and mixed disulfides based on their physicochemical properties as they pass through a chromatography column. Electrochemical detectors, particularly those with dual-electrode (Au/Hg) systems, allow for the direct assay of disulfides.[\[4\]](#)
- Sample Preparation (Plasma):
 - Collect blood samples from subjects undergoing penicillamine therapy.
 - Centrifuge to separate plasma.

- To prevent auto-oxidation of free penicillamine, samples should be processed promptly or stabilized.
- Protein precipitation is typically performed using an acid like perchloric acid, followed by centrifugation.
- The resulting supernatant can be directly injected into the HPLC system or after a derivatization step, depending on the specific protocol.

- Chromatographic Conditions (Example):
 - Column: Reversed-phase C18 column (e.g., 3.9-mm × 30-cm; 10-µm packing L1).[6]
 - Mobile Phase: An aqueous buffer containing an ion-pairing agent, with pH adjusted (e.g., to 3.0 with phosphoric acid).[6]
 - Flow Rate: Typically around 1.6 mL/min.[6]
 - Detection: UV detector at 210 nm or an electrochemical detector.[6]
 - System Suitability: Resolution between penicillamine and penicillamine disulfide should be at least 3.0.[6]

2.2. Gas Chromatography (GC)

Gas chromatography with a flame ionization detector is another technique used for the analysis of penicillamine disulfides.[5]

- Principle: This method involves the derivatization of the non-volatile amino acids into volatile compounds that can be separated and detected by GC.
- Derivatization: Silylation is a common derivatization technique for compounds like penicillamine disulfide, making them suitable for GC analysis.[7]

2.3. Kinetic Spectrophotometric Method

A kinetic spectrophotometric method has been developed for the quantitative estimation of D-penicillamine, which can be adapted for related compounds.[8]

- Principle: This method is based on the inhibitory effect of D-penicillamine on the mercury(II)-catalyzed substitution reaction between hexacyanoruthenate(II) and pyrazine. The change in absorbance over time is measured to determine the concentration of the inhibitor.[8]
- Reaction Conditions: The reaction is typically carried out under optimized conditions of temperature (45.0 ± 0.1 °C), pH (4.0 ± 0.02), and concentrations of reactants and catalyst.[8]
- Measurement: The kinetics are followed by monitoring the absorbance of the product, $[\text{Ru}(\text{CN})_5\text{Pz}]^{3-}$, at its maximum absorbance wavelength (370 nm).[8]

Quantitative Data

Pharmacokinetic studies have provided quantitative data on the concentrations of penicillamine and its disulfides in biological fluids.

Table 1: Pharmacokinetic Parameters of Penicillamine and its Disulfides in Plasma

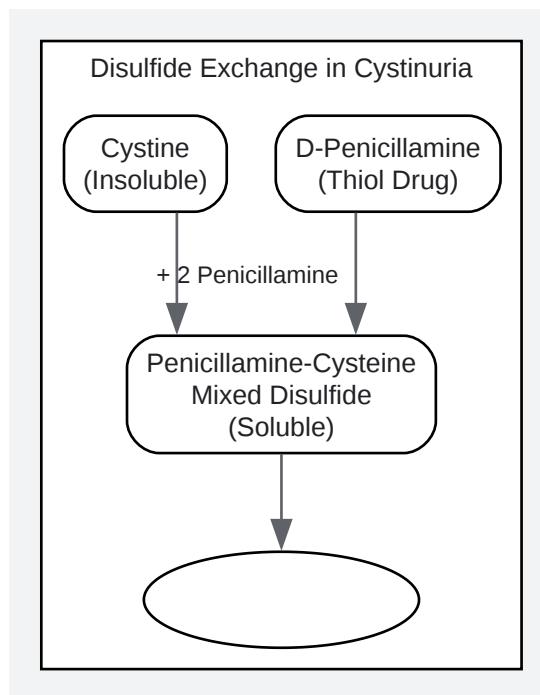
Parameter	Value	Notes	Reference
Free Penicillamine Concentration	4 - 20 μM	Varies with dosage and time of administration in patients on established regimens.	[5]
Disulfide Concentration	3 to 4 times higher than free penicillamine	This includes penicillamine disulfide and mixed disulfides.	[5]
Protein Binding	> 80%	A significant portion is bound to plasma proteins, particularly albumin.	[4][9]
Time to Peak Plasma Concentration	1 to 3 hours	Following oral administration.	[4]
Intestinal Absorption	40% to 70%	Incomplete and shows wide interindividual variation. Reduced by food and iron.	[4]

Signaling Pathways and Biological Role

The biological activity of D-penicillamine is intrinsically linked to the reactivity of its thiol group, leading to the formation of penicillamine disulfide and mixed disulfides. These reactions are central to its therapeutic effects.

4.1. Disulfide Exchange Reactions

D-penicillamine participates in sulfhydryl-disulfide exchange reactions. This is the basis for its use in cystinuria, where it reacts with cystine to form a more soluble mixed disulfide of penicillamine and cysteine, thereby preventing the formation of cystine kidney stones.[10][11]

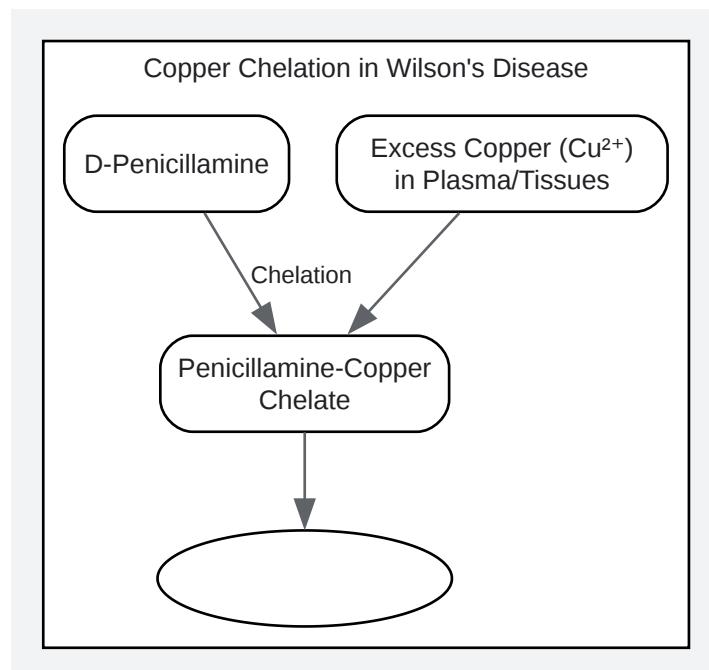


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Caption: Disulfide exchange mechanism of D-penicillamine in the treatment of cystinuria.

4.2. Chelation of Heavy Metals

D-penicillamine is a chelating agent, a property primarily attributed to its amino and mercapto groups.^[7] It is used in the treatment of Wilson's disease to chelate excess copper, facilitating its urinary excretion.^{[9][10]} While penicillamine disulfide itself is not the primary chelating agent, the equilibrium between the free thiol and the disulfide form is critical to the drug's overall disposition and availability for chelation.

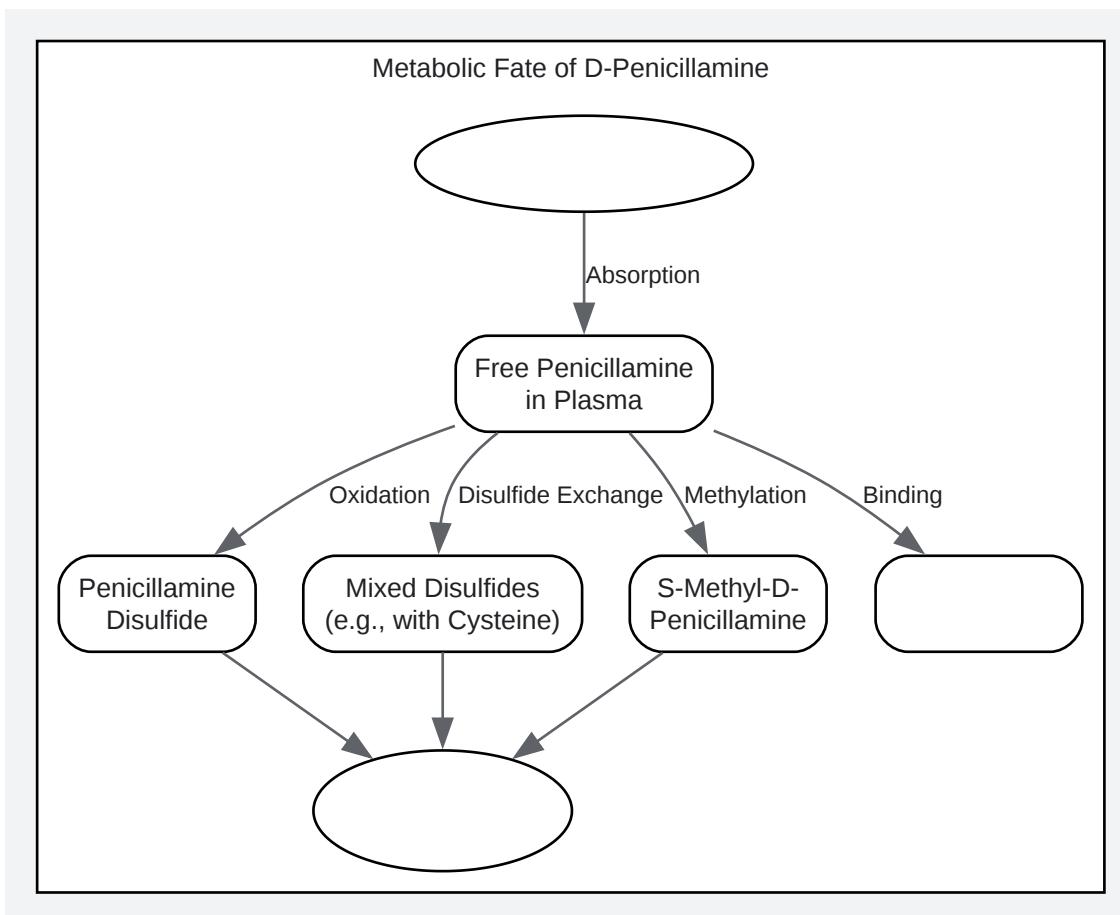


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Caption: Mechanism of copper chelation by D-penicillamine.

4.3. Metabolic Pathway of D-Penicillamine

Following oral administration, D-penicillamine is metabolized into several forms. The formation of penicillamine disulfide and mixed disulfides with endogenous thiols like cysteine and glutathione is a major metabolic route.^[2] A smaller fraction is metabolized to S-methyl-D-penicillamine.^[4]



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Caption: Overview of the metabolic pathways of D-penicillamine.

Conclusion

D-penicillamine disulfide is a critical molecule in understanding the pharmacology of D-penicillamine. Its formation through disulfide exchange reactions is central to the therapeutic mechanisms of its parent drug in conditions like cystinuria and rheumatoid arthritis. For professionals in drug development, a thorough understanding of the analytical methods to quantify penicillamine and its disulfides, as well as the pharmacokinetics of these species, is essential for designing effective and safe therapeutic regimens. The interplay between the free thiol form of penicillamine and its various disulfide metabolites, including D-penicillamine disulfide, governs the drug's efficacy and disposition in the body.

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